N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
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Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings. The compound's structure includes a biphenyl moiety, a hydroxypropyl group, and an oxobenzo[d]oxazole fragment, which contribute to its biological properties.
Structural Characteristics
The molecular formula of this compound is C19H21N3O3 with a molecular weight of 339.4 g/mol. The compound features several functional groups that are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H21N3O3 |
Molecular Weight | 339.4 g/mol |
CAS Number | 1795297-47-0 |
The compound is believed to exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other compounds with oxazole derivatives that often act as enzyme inhibitors.
- Receptor Interaction : The biphenyl group allows for hydrophobic interactions with protein binding sites, potentially modulating receptor activity.
- Cell Signaling Pathways : It may influence various signaling pathways related to inflammation and cancer progression.
Therapeutic Potential
Research indicates that compounds similar to this compound have shown promise in treating conditions such as:
- Cancer : By inhibiting tumor growth and metastasis through various pathways.
- Inflammatory Diseases : Potentially reducing inflammation by modulating immune responses.
- Metabolic Disorders : Affecting pathways related to glucose metabolism and insulin sensitivity.
Study 1: Anticancer Activity
A study investigated the anticancer properties of related compounds in vitro. The findings suggested that the oxazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of similar compounds. The results indicated that these compounds significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating chronic inflammatory conditions .
Study 3: Enzyme Inhibition
Research highlighted the ability of oxazole-containing compounds to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was linked to reduced proliferation in rapidly dividing cells, reinforcing the potential for use in cancer therapy .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-24(29,19-13-11-18(12-14-19)17-7-3-2-4-8-17)16-25-22(27)15-26-20-9-5-6-10-21(20)30-23(26)28/h2-14,29H,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSYCMIKIWCORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C2=CC=CC=C2OC1=O)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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